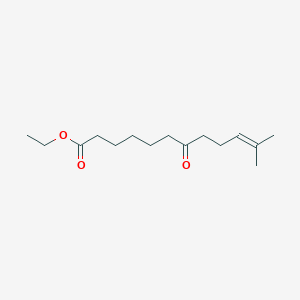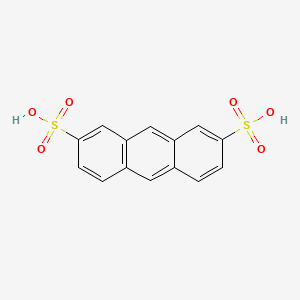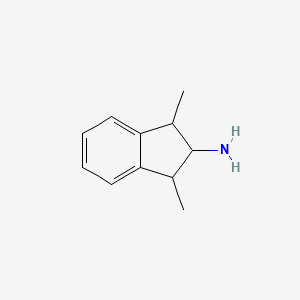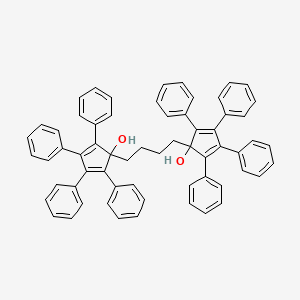
1,1'-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and multiple phenyl groups attached to cyclopentadienol rings
Preparation Methods
The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) typically involves multi-step organic reactions. One common method includes the reaction of butane-1,4-diyl dibromide with tetraphenylcyclopentadienol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound’s derivatives are explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems due to its unique structure.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its interaction with metal ions in coordination complexes can enhance catalytic activity, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar compounds to 1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) include:
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar butane-1,4-diyl backbone but different functional groups, leading to distinct chemical properties and applications.
Bisthiourea derivatives: These compounds also feature a butane-1,4-diyl backbone but with thiourea groups, which confer different reactivity and biological activity.
1,4-Butanediol diglycidyl ether: This compound has a similar backbone but with epoxide groups, making it useful in modifying epoxy resins.
Properties
CAS No. |
61794-79-4 |
|---|---|
Molecular Formula |
C62H50O2 |
Molecular Weight |
827.1 g/mol |
IUPAC Name |
1-[4-(1-hydroxy-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)butyl]-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C62H50O2/c63-61(57(49-35-17-5-18-36-49)53(45-27-9-1-10-28-45)54(46-29-11-2-12-30-46)58(61)50-37-19-6-20-38-50)43-25-26-44-62(64)59(51-39-21-7-22-40-51)55(47-31-13-3-14-32-47)56(48-33-15-4-16-34-48)60(62)52-41-23-8-24-42-52/h1-24,27-42,63-64H,25-26,43-44H2 |
InChI Key |
IWZQJUBIAQUSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(CCCCC5(C(=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


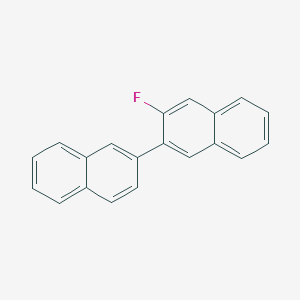
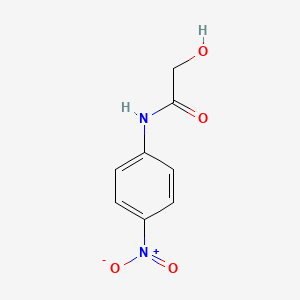
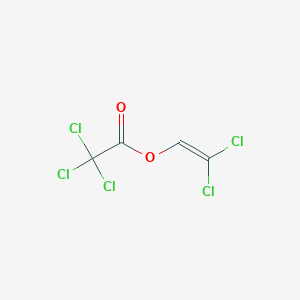
![4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14552251.png)
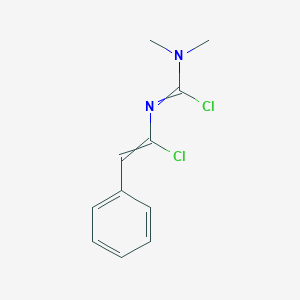
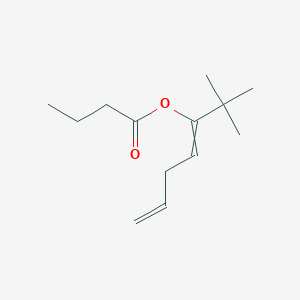
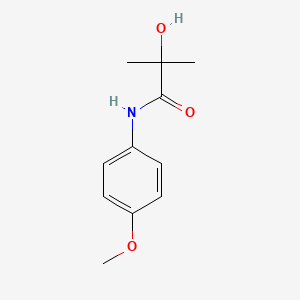
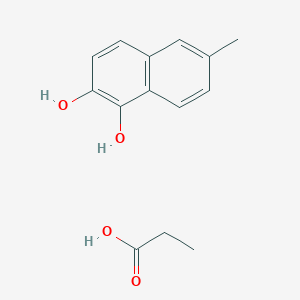
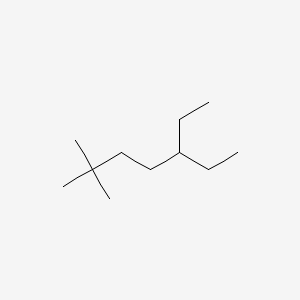
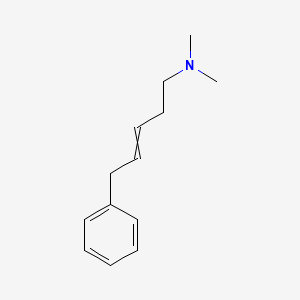
oxophosphanium](/img/structure/B14552291.png)
